

A Comparative Guide to the Physical Properties of Tribromoacetone Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,1-Tribromoacetone**

Cat. No.: **B11932703**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physical and chemical properties of two key isomers of tribromoacetone: **1,1,1-tribromoacetone** and 1,1,3-tribromoacetone. Understanding the distinct characteristics of these isomers is crucial for their application in organic synthesis and drug development, where precise chemical properties can significantly influence reaction outcomes and product purity.

Introduction to Tribromoacetone Isomers

Tribromoacetone ($C_3H_3Br_3O$) exists in several isomeric forms, with the placement of the three bromine atoms on the acetone backbone dictating their physical and chemical behavior. The two most common and commercially relevant isomers are **1,1,1-tribromoacetone** and 1,1,3-tribromoacetone. Their structural differences give rise to notable variations in properties such as melting point, boiling point, and spectroscopic signatures.

Physical Properties: A Tabulated Comparison

The physical properties of **1,1,1-tribromoacetone** and 1,1,3-tribromoacetone are summarized in the table below. These values are based on experimentally determined and predicted data.

Property	1,1,1-Tribromoacetone	1,1,3-Tribromoacetone
CAS Number	3770-98-7 [1]	3475-39-6 [2]
Molecular Weight	294.77 g/mol [1]	294.77 g/mol [2]
Melting Point	Not available	28-29 °C [3] [4]
Boiling Point	Not available	266.2 ± 25.0 °C at 760 mmHg [3] 114-116 °C at 14 Torr [4]
Density	Not available	2.6 ± 0.1 g/cm³ [3] (Predicted)
Flash Point	Not available	115.1 ± 9.7 °C [3]
Refractive Index	Not available	1.595 [3]

Spectroscopic and Chemical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **1,1,3-Tribromoacetone:** The ¹H NMR spectrum is expected to show distinct signals for the different proton environments. The ¹³C NMR spectrum typically displays a signal for the carbonyl carbon around δ ~200 ppm and signals for the brominated carbons in the range of δ ~30–50 ppm.[\[5\]](#)
- **1,1,1-Tribromoacetone:** Specific experimental NMR data is not readily available in the searched literature. However, based on its structure, a singlet for the methyl protons would be expected in the ¹H NMR spectrum.

Mass Spectrometry (MS)

- **1,1,3-Tribromoacetone:** The mass spectrum shows a molecular ion peak (M^+) at m/z 294, with fragmentation patterns indicating the loss of bromine atoms.[\[5\]](#)
- **1,1,1-Tribromoacetone:** The mass spectrum of this isomer also shows a molecular ion.

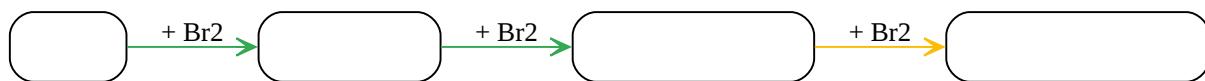
Experimental Protocols

Synthesis of 1,1,3-Tribromoacetone[\[6\]](#)

Materials:

- 1,3-dibromoacetone (210 g)
- Bromine (150 g)
- Glacial acetic acid (1000 ml total)

Procedure:


- Dissolve 210 g of 1,3-dibromoacetone in 500 ml of glacial acetic acid.
- Heat the solution to 80-90 °C.
- Slowly add a solution of 150 g of bromine in 500 ml of glacial acetic acid dropwise over one hour. No additional heating should be necessary during the addition.
- After the reaction is complete, remove the glacial acetic acid by distillation.
- Purify the product by vacuum distillation. The fraction collected at 114-116 °C (at 14 mm Hg) is 1,1,3-tribromoacetone (yield: 180 g). A byproduct, 1,1,1,3-tetrabromoacetone, may be collected at 132-133 °C (at 13 mm Hg).

Synthesis of 1,1,1-Tribromoacetone

A detailed experimental protocol for the synthesis of **1,1,1-tribromoacetone** was not found in the searched literature. The synthesis of this isomer is more challenging due to the tendency for bromination to occur at the less substituted alpha-carbon.

Isomer Synthesis and Relationship

The synthesis of tribromoacetone isomers typically involves the bromination of acetone. The distribution of the resulting mono-, di-, tri-, and tetra-brominated products is highly dependent on the reaction conditions. The formation of 1,1,3-tribromoacetone is often a result of further bromination of 1,3-dibromoacetone.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for 1,1,3-tribromoacetone.

Conclusion

The positional isomerism in tribromoacetone significantly impacts its physical properties. 1,1,3-Tribromoacetone is a well-characterized solid with a defined melting and boiling point. In contrast, detailed experimental physical data for **1,1,1-tribromoacetone** is less available, highlighting a potential area for further research. The provided synthesis protocol for 1,1,3-tribromoacetone offers a reliable method for its preparation, which is crucial for its use as a reagent and in the study of its chemical reactivity. For professionals in drug development, the distinct properties of these isomers are critical for controlling reaction pathways and ensuring the purity of final products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,1-Tribromoacetone | C3H3Br3O | CID 536749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,3-Tribromoacetone (3475-39-6) for sale [vulcanchem.com]
- 3. ursinus.edu [ursinus.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. 1,1,3-Tribromoacetone | 3475-39-6 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [A Comparative Guide to the Physical Properties of Tribromoacetone Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11932703#differences-in-physical-properties-between-tribromoacetone-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com